molecular formula C16H17NO B11871735 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one CAS No. 920492-01-9

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Cat. No.: B11871735
CAS No.: 920492-01-9
M. Wt: 239.31 g/mol
InChI Key: CQBMHSIVBSVINR-UHFFFAOYSA-N
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Description

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one is a chemical compound that features a quinoline moiety attached to a cyclopentanone ring via an ethyl linker. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one typically involves the reaction of quinoline derivatives with cyclopentanone under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of dyes, catalysts, and electronic materials.

Mechanism of Action

The mechanism of action of 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.

    Tetrahydroquinoline: A reduced form of quinoline with different reactivity.

Uniqueness

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one is unique due to its combination of a quinoline moiety with a cyclopentanone ring, providing distinct chemical and biological properties that are not observed in simpler quinoline derivatives.

Properties

CAS No.

920492-01-9

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(2-quinolin-8-ylethyl)cyclopentan-1-one

InChI

InChI=1S/C16H17NO/c18-15-8-2-4-12(15)9-10-14-6-1-5-13-7-3-11-17-16(13)14/h1,3,5-7,11-12H,2,4,8-10H2

InChI Key

CQBMHSIVBSVINR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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